molecular formula C11H15NO3S B137707 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide CAS No. 158089-76-0

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

Cat. No.: B137707
CAS No.: 158089-76-0
M. Wt: 241.31 g/mol
InChI Key: YINIRYHLSTVCHU-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . It is known for its unique structure, which includes an isothiazolidine ring substituted with a 4-methoxybenzyl group and a 1,1-dioxide functional group. This compound is typically found as a white or off-white crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide involves the reaction of 4-methoxybenzylamine with sulfur dioxide and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or acetonitrile . The reaction can be summarized as follows:

    Step 1: 4-Methoxybenzylamine reacts with sulfur dioxide to form an intermediate.

    Step 2: The intermediate undergoes oxidation to form this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)isothiazolidine 1,1-dioxide
  • 2-(4-Methylbenzyl)isothiazolidine 1,1-dioxide
  • 2-(4-Chlorobenzyl)isothiazolidine 1,1-dioxide

Uniqueness

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-15-11-5-3-10(4-6-11)9-12-7-2-8-16(12,13)14/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINIRYHLSTVCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443152
Record name 2-[(4-Methoxyphenyl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158089-76-0
Record name 2-[(4-Methoxyphenyl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

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